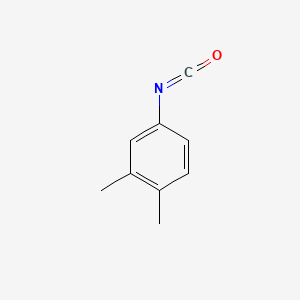

3,4-Dimethylphenyl isocyanate

Descripción

Overview of Isocyanate Chemistry and its Significance in Advanced Materials and Synthesis

Isocyanates are a class of organic compounds containing the highly reactive functional group -N=C=O. crowdchem.netwikipedia.org This functional group's reactivity, particularly towards nucleophiles like alcohols, amines, and water, makes isocyanates crucial building blocks in polymer chemistry and organic synthesis. wikipedia.org The reaction of isocyanates with alcohols to form urethane linkages is the foundation of polyurethane chemistry. crowdchem.netl-i.co.uk Polyurethanes are a versatile class of polymers with wide-ranging applications, including foams, coatings, adhesives, and elastomers. l-i.co.uksanyingpu.com

The significance of isocyanate chemistry extends to the production of various advanced materials. The properties of the resulting polymers can be tailored by varying the structure of the isocyanate and the polyol. l-i.co.uk This versatility allows for the creation of materials with specific characteristics, such as rigidity, flexibility, and thermal stability. Beyond polyurethanes, isocyanates are used in the synthesis of polyureas, which are formed from the reaction of diisocyanates with amines. wikipedia.org

Specific Context of Aromatic Isocyanates within Chemical Sciences

Aromatic isocyanates, which feature the isocyanate group attached to an aromatic ring, are a particularly important subclass. sanyingpu.com Compounds like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) are the most widely used isocyanates in the production of polyurethanes. l-i.co.uktaylorandfrancis.com The aromatic nature of these molecules imparts rigidity and strength to the resulting polymers. Aromatic isocyanates are key intermediates in the synthesis of a variety of valuable products, including pharmaceuticals and agrochemicals. sanyingpu.com

The synthesis of aromatic isocyanates is a significant area of research. The traditional method involves the phosgenation of aromatic amines, a process that uses the highly toxic chemical phosgene. wikipedia.orgresearchgate.net Consequently, developing safer, non-phosgene routes to aromatic isocyanates is an active area of investigation. universiteitleiden.nl Alternative methods include the Curtius rearrangement, the Hofmann rearrangement, and the reductive carbonylation of nitroaromatic compounds. wikipedia.orguniversiteitleiden.nl

Rationale for Dedicated Research on 3,4-Dimethylphenyl Isocyanate

This compound possesses a distinct structure with two methyl groups on the aromatic ring at positions 3 and 4 relative to the isocyanate group. This substitution pattern influences the electronic properties and steric hindrance around the reactive isocyanate group. The methyl groups are electron-donating, which can affect the reactivity of the isocyanate.

The specific positioning of the methyl groups can also impart unique properties to polymers and other molecules synthesized from it. For instance, in the context of chiral stationary phases for chromatography, the substitution on the phenyl ring of isocyanates plays a crucial role in chiral recognition. While research on 3,5-dimethylphenyl isocyanate has shown its utility in creating effective chiral stationary phases due to a balance of steric hindrance and electronic effects, the isomeric this compound offers a different structural motif that warrants investigation for similar or novel applications. Its use as a pharmaceutical intermediate has also been noted. fishersci.se

While there is extensive literature on common aromatic isocyanates like TDI and MDI, and even on some other dimethyl-substituted isomers like 3,5-dimethylphenyl isocyanate, there appears to be a comparative lack of in-depth research specifically focused on this compound. Existing information often lists it as a chemical intermediate or in broad patent claims. google.comevitachem.com

Detailed studies on its reaction kinetics, the specific properties of polymers derived from it, and its potential in specialized applications such as medicinal chemistry or advanced materials are not as prevalent. For example, while it is mentioned as a reactant in the synthesis of a complex carboxamide with potential therapeutic applications, the focus of such studies is typically on the final product rather than the isocyanate precursor itself. evitachem.com Further research is needed to fully elucidate the unique characteristics and potential benefits of incorporating the this compound moiety into various chemical structures.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 51163-27-0 | chemical-suppliers.eu |

| Molecular Formula | C₉H₉NO | chemical-suppliers.eu |

| Molecular Weight | 147.17 g/mol | chemical-suppliers.eu |

| Appearance | Liquid | cymitquimica.com |

| Density | 1.051 g/mL at 25 °C | chemical-suppliers.euchemicalbook.com |

| Boiling Point | 85 °C at 2 mmHg | chemical-suppliers.eu |

| Flash Point | 198 °F | chemical-suppliers.euchemicalbook.com |

| Water Solubility | Hydrolyzes in water | fishersci.sechemicalbook.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

|---|---|---|

| IR (KBr, cm⁻¹) | 2918, 2269, 1607, 899, 839, 567 | asianpubs.org |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.43 (d, 6H), 6.72 (d, 2H), 7.4 (bd, 1H) | asianpubs.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 19.1, 122.3, 126.2, 127.6, 129.0, 131.8, 134.6, 134.9 | asianpubs.org |

| Mass Spectrum | [147, M⁺] | asianpubs.org |

Propiedades

IUPAC Name |

4-isocyanato-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-4-9(10-6-11)5-8(7)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCDBMRVKSXYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402752 | |

| Record name | 4-isocyanato-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51163-27-0 | |

| Record name | 3,4-Dimethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51163-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-isocyanato-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Mechanistic Studies of 3,4-dimethylphenyl Isocyanate

Phosgene-Based Synthesis Routes for 3,4-Dimethylphenyl Isocyanate

The reaction of primary amines with phosgene to produce isocyanates is a well-established and widely utilized industrial process. ulisboa.ptgoogle.comgoogle.com This method can be broadly categorized into liquid-phase and gas-phase phosgenation, depending on the state of the amine reactant. nih.govacs.org

Traditional Phosgenation Techniques: Historical Perspectives and Modern Adaptations

Traditional methods often involved two main approaches:

Salt Phosgenation: In this method, the amine is first converted to its hydrochloride or carbonate salt by reacting it with HCl or CO₂. nih.govacs.org This salt is then reacted with liquid phosgene. While this technique allows for milder reaction conditions, it often suffers from longer reaction times and the generation of significant byproducts. nih.govacs.org

Direct Phosgenation: This more direct route involves the reaction of the amine directly with phosgene. nih.govacs.org It is particularly suitable for amines with higher boiling points and lower reactivity. nih.govacs.org

Modern adaptations of these techniques have focused on improving safety, efficiency, and environmental friendliness. Continuous-flow processes and the use of inert solvents like chlorobenzene or dichlorobenzene are common in industrial settings to manage the exothermic nature of the reaction and to control reaction parameters more effectively. google.com

Application of Solid Phosgene in this compound Synthesis

A significant advancement in phosgenation chemistry has been the introduction of solid phosgene, also known as triphosgene or bis(trichloromethyl) carbonate (BTC). nih.govgoogle.com Triphosgene is a stable, crystalline solid that serves as a safer and more convenient substitute for gaseous phosgene. nih.govgoogle.com Its use simplifies handling, measurement, and storage, making the synthesis process more amenable to laboratory and industrial-scale production. google.comgoogle.com In the presence of a catalyst or under thermal conditions, triphosgene decomposes to generate phosgene in situ. nih.gov

A method for preparing dimethylphenyl isocyanates, including the 3,4-isomer, involves using 3,4-dimethylaniline and solid phosgene as the primary raw materials. google.com

The synthesis of this compound using solid phosgene is sensitive to reaction conditions. The choice of solvent and temperature profile plays a crucial role in maximizing yield and purity.

A typical procedure involves dissolving 3,4-dimethylaniline and solid phosgene separately in a suitable solvent, such as 1,2-dichloroethane. google.com The initial reaction is carried out at a low temperature, typically between 0-5°C, where the dimethylaniline solution is added dropwise to the solid phosgene solution. google.com This is followed by a period of heating to reflux, generally between 75-80°C, to drive the reaction to completion. google.com The use of an inert solvent is critical to facilitate a homogenous reaction and to help control the temperature of the exothermic reaction.

| Parameter | Condition | Rationale |

| Initial Temperature | 0-5°C | To control the initial exothermic reaction between the amine and the in-situ generated phosgene, minimizing side reactions. |

| Reaction Temperature | 75-80°C (Reflux) | To ensure the complete conversion of the intermediate carbamoyl chloride to the final isocyanate product. |

| Solvent | 1,2-Dichloroethane | Provides a suitable medium for the reactants, allows for a homogenous reaction system, and has a boiling point appropriate for the reflux step. |

This table presents a general overview of the reaction conditions for the synthesis of this compound using solid phosgene.

The molar ratio of 3,4-dimethylaniline to solid phosgene is a critical parameter that directly influences the yield and purity of the resulting this compound. An excess of phosgene is generally employed to ensure complete conversion of the amine and to minimize the formation of urea byproducts, which can occur if the newly formed isocyanate reacts with unreacted amine. google.com

Research has shown that a molar ratio of dimethylaniline to solid phosgene in the range of 2.0-2.4 is optimal for this synthesis. google.com This ensures that the solid phosgene is in excess throughout the initial stages of the reaction, which is crucial for preventing the formation of diarylurea side products. google.com

| Molar Ratio (Dimethylaniline:Solid Phosgene) | Impact on Yield | Impact on Purity |

| 2.0-2.4 | High | High |

| < 2.0 | Potentially Lower (Incomplete Amine Conversion) | May be lower due to unreacted starting material |

| > 2.4 | Lower (Increased Urea Byproduct Formation) | Lower due to the presence of diarylurea impurities |

This interactive table illustrates the effect of molar ratios on the synthesis of this compound.

The duration of the reaction at both the low-temperature addition phase and the high-temperature reflux phase is optimized to ensure complete reaction without promoting the formation of degradation products. A typical reaction time at reflux is in the range of 3-6 hours. google.com For the synthesis of this compound specifically, a reflux time of 5 hours has been reported to yield good results. google.com

Following the completion of the reaction, the work-up procedure is straightforward. The solvent is removed, typically through distillation, and the crude product is then purified by vacuum distillation to obtain the final this compound. google.com This purification step is essential to remove any unreacted starting materials, byproducts, and residual solvent.

The reaction of solid phosgene (triphosgene) with dimethylaniline isomers proceeds through the in-situ generation of phosgene. The mechanism is believed to be an addition-elimination type reaction. uni-miskolc.hu

The reaction likely proceeds through the following key steps:

Decomposition of Triphosgene: Triphosgene decomposes, often catalyzed by a base or heat, to generate three molecules of phosgene.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3,4-dimethylaniline acts as a nucleophile and attacks the electrophilic carbon atom of the phosgene molecule. vedantu.com

Formation of Carbamoyl Chloride: This initial attack leads to the formation of an unstable intermediate which then eliminates a chloride ion to form the corresponding N-(3,4-dimethylphenyl)carbamoyl chloride.

Elimination of HCl: Under the application of heat, the carbamoyl chloride intermediate eliminates a molecule of hydrogen chloride (HCl) to form the final product, this compound.

The reactivity of different dimethylaniline isomers can be influenced by the electronic and steric effects of the methyl groups on the aromatic ring. These substituent effects can alter the nucleophilicity of the amino group and the stability of the reaction intermediates, potentially leading to variations in reaction rates and yields among the different isomers. google.com For instance, a patent describing the synthesis of various dimethylphenyl isocyanates using solid phosgene reports different yields for different isomers under similar reaction conditions, highlighting the influence of the methyl group positions. google.com

Catalytic vs. Non-Catalytic Approaches in Phosgene-Based Methods

The synthesis of isocyanates, including this compound, from their corresponding primary amines using phosgene can proceed with or without a catalyst.

Non-Catalytic Phosgenation: In the absence of a catalyst, the reaction between an amine and phosgene typically requires higher temperatures. google.com For instance, the synthesis of various dimethylphenyl isocyanates has been demonstrated by reacting the corresponding dimethylaniline with solid phosgene in a solvent like 1,2-dichloroethane, followed by heating to reflux for several hours. google.com One specific example for the synthesis of this compound involves dissolving 3,4-dimethylaniline and solid phosgene in 1,2-dichloroethane, reacting at a low temperature (0-5°C), and then refluxing at 75-80°C for 5 hours. google.com This method yielded the product with a high purity. google.com A key aspect of this uncatalyzed approach is maintaining an excess of phosgene during the initial stages of the reaction to prevent the formation of diarylurea by-products, which can occur if the newly formed isocyanate reacts with the starting amine. google.com

Catalytic Phosgenation: While some phosgenation reactions can proceed without a catalyst, the use of catalysts is also a feature in certain synthetic protocols, although less commonly detailed for this specific isocyanate at a research scale. Catalysts can potentially lower the reaction temperature and improve efficiency. However, their use also introduces an additional separation step to remove the catalyst from the final product. google.com The choice between a catalytic and non-catalytic approach often depends on the specific amine's reactivity, desired reaction conditions, and scale of production.

Role of Acid Scavengers and their Influence on Reaction Pathways and By-product Formation

The reaction of 3,4-dimethylaniline with phosgene produces hydrogen chloride (HCl) as a significant by-product. The presence of this acid can lead to several undesirable side reactions. Therefore, the use of an acid scavenger is crucial to neutralize the generated HCl and influence the reaction pathway towards the desired isocyanate product.

Commonly used acid scavengers include tertiary amines, such as pyridine or triethylamine, and epoxides. google.comgoogle.com The primary role of the acid scavenger is to prevent the protonation of the starting amine, which would render it unreactive towards phosgene. By removing the HCl from the reaction mixture, the scavenger ensures that the amine remains available to react and form the carbamoyl chloride intermediate, which then decomposes to the isocyanate.

Safety and Environmental Considerations in Phosgene-Based Synthesis at Research Scale

The use of phosgene, even at a research scale, necessitates stringent safety protocols due to its extreme toxicity. acs.orgchemicalsknowledgehub.com Phosgene is a colorless gas with an odor sometimes described as newly mown hay, but this odor is only detectable at concentrations that are already hazardous. epa.gov

Safety Measures:

Containment: Phosgenation reactions should be conducted in a well-ventilated fume hood or a dedicated, contained, and sensor-monitored area to prevent the release of toxic gas. chemicalsknowledgehub.com Some facilities utilize a double-door lock entry system and maintain the reaction chamber under negative pressure. chemicalsknowledgehub.com

Monitoring: Continuous monitoring for phosgene leaks is essential, using redundant systems such as fixed sensors, mobile detectors, and personal dosimeter badges. chemicalsknowledgehub.com Alarm thresholds are typically set at the occupational exposure limit (OEL), which is very low. chemicalsknowledgehub.com

Personal Protective Equipment (PPE): Mandatory PPE for handling phosgene includes gas masks with appropriate filters (e.g., ABEK P3) and may require full protective suits with compressed air breathing apparatus for emergency response. chemicalsknowledgehub.com

Handling and Storage: The amount of phosgene stored in a laboratory should be minimized. chemicalsknowledgehub.com Even solid phosgene substitutes like triphosgene are highly toxic and have a significant vapor pressure, posing an inhalation hazard. acs.org Empty packaging that has contained phosgene or its substitutes must be treated as hazardous waste due to the diffusion of the toxic material into the packaging itself. acs.org

Emergency Preparedness: An emergency response and evacuation plan must be in place, and personnel must be trained on the delayed effects of phosgene exposure, which can be lethal. acs.orgchemicalsknowledgehub.com Automated shutdown systems and scrubbers to neutralize leaked gas are critical engineering controls. chemicalsknowledgehub.com

Environmental Considerations:

By-products: The primary by-product of phosgene-based synthesis is hydrogen chloride, which is corrosive and must be neutralized. nih.gov

Solvents: The use of chlorinated solvents like 1,2-dichloroethane or monochlorobenzene in the reaction and subsequent workup contributes to volatile organic compound (VOC) emissions and waste generation. google.comepa.gov

Phosgene Sources: Environmentally, phosgene can be formed from the thermal degradation or photochemical oxidation of chlorinated hydrocarbons, such as certain solvents and polymers. inchem.orgnih.gov This highlights the broader environmental impact of using and handling chlorinated compounds.

Non-Phosgene Synthesis Strategies for Aromatic Isocyanates Relevant to this compound

The significant hazards associated with phosgene have driven the development of alternative, "phosgene-free" synthetic routes to isocyanates. acs.orguniversiteitleiden.nl These methods often involve the carbonylation of other nitrogen-containing functional groups.

Oxidative Carbonylation of Aromatic Amines

Oxidative carbonylation offers a direct route to carbamates (which can then be thermally decomposed to isocyanates) from aromatic amines, carbon monoxide (CO), and an oxidant, typically molecular oxygen. acs.orgrsc.org This process avoids the use of phosgene and consumes basic raw materials. acs.org

The reaction is typically catalyzed by transition metal complexes, with palladium-based catalysts being extensively studied. researchgate.netmdpi.com The mechanism is thought to involve the formation of a palladium-carbamoyl complex, which can then react further to yield the carbamate or urea by-products. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards the desired carbamate. For example, a PdCl2/CuCl2 system has been evaluated for the oxidative carbonylation of aromatic diamines. rsc.org

A significant challenge with this method is the potential explosion hazard associated with using a mixture of carbon monoxide and oxygen. google.com Furthermore, the reaction can be complex, leading to various side products through pathways like N-formylation and N-methylation, especially when using certain carbonyl sources like methyl formate. rsc.org

Reductive Carbonylation of Nitro Derivatives

Reductive carbonylation provides a direct pathway to synthesize isocyanates or their carbamate precursors from nitroaromatic compounds and carbon monoxide. acs.org This approach is attractive as it starts from readily available nitro compounds, which are often the precursors for the amine in the phosgene route.

The reaction can be catalyzed by various transition metal complexes, including those of palladium, rhodium, and ruthenium. acs.orggoogle.com For instance, the reductive carbonylation of 2,4-dinitrotoluene to the corresponding dicarbamate has been achieved using platinum and palladium catalysts. oup.comresearchgate.net The process is typically carried out under high pressure and temperature. The mechanism is complex and can involve nitrosoarene intermediates. researchgate.net

A major drawback of this method is that often only a portion of the carbon monoxide is effectively utilized, and the separation of the product from by-products and the catalyst can be challenging. google.com The direct synthesis of the isocyanate is difficult due to its high reactivity, which can lead to the formation of ureas and other oligomeric by-products. Therefore, the reaction is often performed in an alcohol solvent to trap the isocyanate as a more stable carbamate, which is then isolated and thermally decomposed in a separate step to yield the pure isocyanate. homkat.nl

Methoxycarbonylation of Amines using Dimethyl Carbonate (DMC)

The use of dimethyl carbonate (DMC) as a carbonylating agent represents a greener and safer alternative to phosgene. researchgate.netiupac.org This two-step process involves the methoxycarbonylation of an amine with DMC to form a carbamate, followed by the thermal decomposition of the carbamate to the isocyanate. researchgate.net This route is considered promising due to its non-toxic, non-corrosive nature and high atom economy. researchgate.net

The reaction of aromatic amines like 3,4-dimethylaniline with DMC typically requires more stringent conditions (higher temperatures and pressures) compared to aliphatic amines due to the lower nucleophilicity of the aromatic amine. acs.org Catalysts are often employed to facilitate the methoxycarbonylation step. Lead compounds, for example, have shown catalytic activity for the reaction of aniline with DMC. iupac.orgresearchgate.net

The primary by-product of the methoxycarbonylation step is methanol, which can potentially be recycled to produce more DMC, further enhancing the green credentials of this process. google.com While this method avoids the acute toxicity of phosgene, the reaction conditions and catalyst requirements are key factors in its industrial viability.

Interactive Data Table: Comparison of Synthesis Strategies

| Synthesis Strategy | Starting Materials | Key Reagents | Primary Product | Key Advantages | Key Disadvantages |

| Phosgenation | 3,4-Dimethylaniline | Phosgene (COCl₂) | This compound | High yield, established technology | Extreme toxicity of phosgene, corrosive HCl by-product |

| Oxidative Carbonylation | 3,4-Dimethylaniline | Carbon Monoxide (CO), Oxygen (O₂) | Carbamate intermediate | Phosgene-free, uses basic raw materials acs.org | Explosion risk of CO/O₂ mixtures, google.com potential for side reactions rsc.org |

| Reductive Carbonylation | 3,4-Dinitrotoluene or related nitro compound | Carbon Monoxide (CO) | Carbamate intermediate | Phosgene-free, starts from nitro compounds | High pressure/temperature, catalyst separation issues, google.com by-product formation |

| Methoxycarbonylation | 3,4-Dimethylaniline | Dimethyl Carbonate (DMC) | Carbamate intermediate | Green and safe reagent (DMC), researchgate.net recyclable by-product (methanol) google.com | Harsher conditions for aromatic amines, acs.org requires catalyst |

Exploration of Alternative Reagents and Reaction Pathways for Sustainable Synthesis

The traditional synthesis of aromatic isocyanates, including this compound, has historically relied on the phosgenation of the corresponding primary amine, in this case, 3,4-dimethylaniline. scg.chnwo.nl This process, while efficient, utilizes phosgene, an extremely toxic and corrosive gas, and generates hydrogen chloride as a byproduct, presenting significant environmental, health, and safety concerns. scg.chnih.govacs.org These drawbacks have spurred extensive research into developing safer and more sustainable "non-phosgene" routes for isocyanate production. rsc.orgulisboa.pt The primary focus of these green chemistry initiatives is to replace hazardous reagents, improve atom economy, and simplify production processes. nih.govacs.org

A dominant strategy in non-phosgene synthesis involves a two-step process: the initial formation of a carbamate intermediate followed by its thermal decomposition to the desired isocyanate. nwo.nlnih.govacs.org This approach circumvents the direct use of phosgene and offers pathways that utilize less hazardous materials. nih.gov Several alternative reagents and reaction pathways have been investigated, aiming for a more environmentally benign synthesis of aromatic isocyanates.

Reductive Carbonylation of Nitro Compounds:

One of the most direct and atom-efficient alternative pathways is the transition-metal-catalyzed reductive carbonylation of nitroarenes. scg.ch This method can proceed in a single step by reacting a nitro compound (e.g., 1,2-dimethyl-4-nitrobenzene) directly with carbon monoxide to form the isocyanate. nih.gov Homogeneous transition metal catalysts, particularly those based on palladium, have been extensively studied for this transformation. scg.chnwo.nl Research has focused on optimizing catalyst systems, solvents, and promoters to achieve high selectivity and yield. scg.ch For instance, palladium-catalyzed carbonylation of nitroaryls has shown promising selectivities of up to 76%. scg.ch

A two-step variation involves the reductive carbonylation of the nitro compound in the presence of an alcohol to form a stable carbamate ester, which is then isolated and pyrolyzed to yield the isocyanate. nwo.nl While this adds a step, it can offer advantages in purification and handling. nih.gov

Oxidative Carbonylation of Amines:

Another significant phosgene-free route is the oxidative carbonylation of amines. nih.govrsc.org This process involves reacting the primary amine (3,4-dimethylaniline) with carbon monoxide and an oxidizing agent. acs.org This method can also proceed via a carbamate intermediate, particularly when conducted in the presence of an alcohol. nih.gov The use of carbon dioxide (CO2) as a C1 source in conjunction with reagents like methyl formate is also being explored as a green alternative for the oxidative carbonylation of aromatic diamines. rsc.org

Alternative Carbonylating Agents:

The search for safer reagents has led to the exploration of various phosgene substitutes.

Dimethyl Carbonate (DMC): The dimethyl carbonate method involves the reaction of an amine with DMC to form a carbamate, which is then thermally decomposed. nih.govacs.org This pathway is attractive as methanol can be recycled, improving atom efficiency and aligning with clean production principles. nih.gov

Urea Method: This route uses urea as a cost-effective raw material to react with the amine, forming a carbamate that subsequently undergoes thermal decomposition. nih.govacs.org A significant advantage is that the byproducts, alcohol and ammonia, can be recycled to synthesize the starting materials, potentially achieving a "zero emission" process. nih.gov

Solid Phosgene (Triphosgene): While still a phosgene derivative, triphosgene (bis(trichloromethyl) carbonate) is a stable, solid compound that is safer to handle and transport than gaseous phosgene. google.comrsc.org A patented method describes the synthesis of this compound by reacting 3,4-dimethylaniline with solid phosgene in a solvent like 1,2-dichloroethane, achieving a yield of 81.97%. google.com This method simplifies the process and improves the operating environment compared to traditional phosgenation. google.com

Carbon Dioxide (CO2): Direct utilization of CO2, an abundant and non-toxic C1 source, is a highly desirable goal for sustainable chemistry. ulisboa.ptresearchgate.net Research has explored the reaction of amines with CO2 to form carbamic acids. These intermediates can then be dehydrated to yield isocyanates. researchgate.net

The table below summarizes the key alternative pathways for the synthesis of aromatic isocyanates like this compound.

Table 1: Comparison of Sustainable Synthesis Pathways for Aromatic Isocyanates

| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Intermediate Product | Key Advantages |

|---|---|---|---|---|

| Reductive Carbonylation | Nitroaromatic Compound | Carbon Monoxide, Palladium Catalyst scg.chnwo.nl | Carbamate (two-step) or Direct to Isocyanate (one-step) | High atom efficiency, direct route. scg.chnih.gov |

| Oxidative Carbonylation | Primary Amine | Carbon Monoxide, Oxidizing Agent acs.org | Carbamate | Avoids nitro-group reduction step. acs.orgrsc.org |

| Dimethyl Carbonate (DMC) Method | Primary Amine | Dimethyl Carbonate nih.govacs.org | Carbamate | Recyclable byproducts, cleaner process. nih.gov |

| Urea Method | Primary Amine | Urea nih.govacs.org | Carbamate | Cost-effective, potential for zero emissions. nih.gov |

| Solid Phosgene Method | Primary Amine | Triphosgene google.comrsc.org | N/A (Direct) | Safer handling than gaseous phosgene. google.com |

| CO2-based Synthesis | Primary Amine | Carbon Dioxide, Dehydrating Agent ulisboa.ptresearchgate.net | Carbamic Acid | Utilizes renewable, non-toxic C1 source. ulisboa.pt |

Reaction Mechanisms and Reactivity of 3,4-dimethylphenyl Isocyanate in Organic Transformations

Fundamental Reactivity of the Isocyanate Functional Group

The isocyanate group is characterized by a highly electrophilic carbon atom situated between two electronegative atoms, nitrogen and oxygen. This electronic arrangement makes isocyanates, including 3,4-dimethylphenyl isocyanate, susceptible to reactions with a wide variety of nucleophiles. rsc.orgwikipedia.org The reactivity can be influenced by the substituents on the phenyl ring; electron-donating groups, such as the methyl groups in this compound, can modulate the electrophilicity of the isocyanate carbon. rsc.org

Nucleophilic addition is the most common reaction pathway for isocyanates. rsc.orgwikipedia.org Various nucleophiles, including alcohols, amines, and water, readily react with the electrophilic carbon of the isocyanate group. wikipedia.orgvaia.com

The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This is typically followed by proton transfer to yield the final product. rsc.org For instance, the reaction with alcohols produces urethanes (carbamates), while the reaction with amines yields ureas. wikipedia.org The reaction with water initially forms a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. wikipedia.org

Recent studies have also explored visible-light-mediated nucleophilic addition of α-aminoalkyl radicals to isocyanates, expanding the scope of these reactions to include radical processes. acs.org

Isocyanates can participate in cycloaddition reactions, forming various heterocyclic compounds. These reactions are valuable for the synthesis of complex molecular architectures. For example, [2+2] cycloaddition reactions of isocyanates with alkenes can produce β-lactams. researchtrends.net The mechanism of these reactions can be either concerted or stepwise, potentially involving a diradical intermediate, depending on the electronic nature of the alkene. researchtrends.net

Furthermore, isocyanates can undergo [2+2+2] cycloaddition reactions. Nickel-catalyzed [2+2+2] cycloadditions of two molecules of an isocyanate with an allene or a 1,3-diene have been shown to produce dihydropyrimidine-2,4-diones. acs.orgoup.com Isocyanates also participate in [3+2] cycloaddition reactions with various partners, such as aza-oxyallyl cations, to form five-membered heterocyclic rings. researchgate.net

Isocyanates are key monomers in the production of polyurethanes. wikipedia.orgrsc.org The polymerization typically proceeds through a step-growth mechanism, involving the reaction of a di- or polyisocyanate with a polyol. rsc.org The fundamental reaction is the formation of a urethane linkage between the isocyanate and hydroxyl groups. wikipedia.org

The kinetics and mechanism of polyurethane formation can be influenced by catalysts. While often presented as a step-growth polymerization, studies suggest that chain-growth mechanisms can also be significant, particularly in the presence of certain catalysts. rsc.org Isocyanates can also undergo cyclotrimerization to form isocyanurates, which are stable, six-membered rings, a reaction that can be a factor in polymerization processes. umich.edu The use of "blocked isocyanates" allows for the controlled release of the reactive isocyanate at elevated temperatures, providing a way to manage the polymerization process. usm.edu

Cycloaddition Reactions

Specific Reactions Involving this compound

The general reactivity of isocyanates is directly applicable to this compound, which serves as a versatile reagent in organic synthesis.

The reaction of this compound with amines is a primary method for the synthesis of unsymmetrical ureas. This reaction is a specific example of the nucleophilic addition of an amine to an isocyanate.

The reaction of this compound with a primary amine, such as the one in {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine, proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to form the corresponding urea derivative.

The kinetics of base-catalyzed reactions of isocyanates with hydrogen-acidic compounds like amines can follow different mechanisms. For aromatic amines, a direct addition to the isocyanate is often followed by a base-catalyzed proton transfer in the resulting adduct. rsc.org The reactivity in this mechanism generally increases with the basicity of the amine. rsc.org

Stereoselectivity can be a significant factor in isocyanate reactions, particularly when chiral reactants are involved. While specific stereoselectivity data for the reaction of this compound is not detailed in the provided context, related reactions highlight its importance. For instance, the Curtius rearrangement, which produces isocyanates, proceeds with complete retention of stereochemistry at the migrating carbon. nih.gov In other reactions, such as the synthesis of chiral oxazolidinones from chiral epoxy alcohols using isocyanate equivalents, high regio- and stereoselectivity have been achieved. organic-chemistry.org However, in some multicomponent reactions involving isocyanides (structurally related to isocyanates), no stereoinduction was observed even with two chiral inputs. beilstein-journals.org

Table 1: Reaction of {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine with Phenyl Isocyanate

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| {3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine | Phenyl Isocyanate | Dichloromethane, 0°C to RT | 1-[3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)propyl]-3-phenylurea | 72 |

Data sourced from Benchchem.

Formation of Urea Derivatives

Synthesis of Diaryl Ureas: Investigation of Yields and By-products

The synthesis of diaryl ureas, particularly unsymmetrical ones, is a significant area of research due to their presence in many biologically active molecules. nih.gov A common method for their preparation involves the nucleophilic attack of an aniline on an isocyanate. nih.gov In the context of this compound, this reaction provides a direct route to corresponding diaryl urea derivatives.

Research into the synthesis of 1,3-bis(3,4-dimethylphenyl)urea, a symmetrical diaryl urea, has demonstrated high yields. For instance, one study reported a yield of 91% for this compound. researchgate.net The reaction of this compound with various pyridyl amides in acetone at room temperature has been shown to produce a range of diaryl urea derivatives. asianpubs.org

However, the synthesis of unsymmetrical diaryl ureas can be more complex. Traditional methods often involve the use of phosgene to generate the isocyanate, which is then reacted with an amine. nih.govmdpi.com Due to the hazardous nature of phosgene, alternative methods have been developed. These include the in-situ generation of isocyanates from precursors like carbamates, carbamic acids, or hydroxamic acids. nih.gov

Potential by-products and factors affecting yield in diaryl urea synthesis include the thermal decomposition of the product, which can lead to the reformation of the isocyanate. nih.gov In some cases, lowering the reaction temperature has been shown to prevent these decomposition pathways and improve yields. nih.gov For reactions involving isocyanides, anilines have been observed as the main by-products, particularly in reactions with moderate yields. nih.gov The formation of symmetrical ureas can also be a significant side reaction, which can sometimes be mitigated by careful control of reagent addition. commonorganicchemistry.com

Table 1: Synthesis of Diaryl Ureas and Potential By-products

| Reactants | Product | Yield | Potential By-products | Reference |

| 3,4-Dimethylaniline and Triphosgene | 1,3-Bis(3,4-dimethylphenyl)urea | 91% | Not specified | researchgate.net |

| Pyridyl amide and this compound | Diaryl urea derivative | Not specified | Not specified | asianpubs.org |

| Aryl Halides and Benzylurea (Pd-catalyzed) | Unsymmetrical Diaryl Ureas | Good to Excellent | Isocyanate (from thermal decomposition) | nih.gov |

| Aryl Isocyanides and O-Benzoyl Hydroxylamines (Cu-catalyzed) | Unsymmetrical Ureas | Moderate | Anilines | nih.gov |

Carbamoylation of Nucleophiles (Alcohols, Thiols)

The electrophilic carbon of the isocyanate group (-N=C=O) in this compound readily reacts with nucleophiles such as alcohols and thiols to form carbamates and thiocarbamates, respectively. conicet.gov.ar This process, known as carbamoylation, is a cornerstone of isocyanate chemistry. conicet.gov.ar

The reaction with alcohols, leading to the formation of carbamates (urethanes), is a critical reaction in polyurethane chemistry. kuleuven.be Mechanistic studies suggest that the alcoholysis of isocyanates can be a multi-molecular process, with two or three alcohol molecules participating in the reaction. kuleuven.benih.gov The reactivity of the alcohol's O-H bond is a key factor in this reaction. conicet.gov.ar The synthesis of carbamates from isocyanates and alcohols is a well-established method. mit.edu

Similarly, thiols react with isocyanates to produce thiocarbamates. conicet.gov.ar While the thiol group is analogous to the hydroxyl group, it is generally less reactive towards isocyanates. conicet.gov.ar The synthesis of S-alkyl thiocarbamates has garnered significant attention due to the biological activities of these compounds. conicet.gov.ar

Modern synthetic methods often aim to avoid the direct handling of isocyanates. One-pot syntheses have been developed where the isocyanate is generated in situ from precursors like Boc-protected amines and then trapped by an alcohol or thiol to form the corresponding carbamate or thiocarbamate. nih.govresearchgate.net

Table 2: Carbamoylation Reactions of Isocyanates

| Isocyanate | Nucleophile | Product | Key Findings | Reference |

| General Isocyanate | Alcohol | Carbamate (Urethane) | The reaction mechanism can be multimolecular. | kuleuven.benih.gov |

| General Isocyanate | Thiol | Thiocarbamate | The thiol group is generally less reactive than the hydroxyl group. | conicet.gov.ar |

| In situ generated Isocyanate | Alcohol | Carbamate | Efficient one-pot synthesis from Boc-protected amines. | nih.gov |

| In situ generated Isocyanate | Thiol | Thiocarbamate | Efficient one-pot synthesis from Cbz-protected amines. | researchgate.net |

Mechanisms of Urea Hydrolysis and Isocyanate Regeneration

The hydrolysis of ureas can lead to the regeneration of the corresponding amine and isocyanate, which is a key consideration in the chemical recycling of polyurethanes. mdpi.comutwente.nl The thermal decomposition of 1,3-diarylureas in benzene has been shown to produce the corresponding aryl isocyanates, among other products. jst.go.jp This decomposition can proceed through the formation of an arylazo arylcarbamate intermediate, which then breaks down to yield diazonium ions, arylcarbamate anions, and aryl isocyanates. jst.go.jp

Studies on the thermal decomposition of 1,3-diphenyl urea (a model compound) have shown that it can decompose into phenyl isocyanate and aniline with high selectivity at elevated temperatures. mdpi.com This process is crucial for developing chemical recycling methods for polyurethane waste, where the goal is to recover the isocyanate monomers. mdpi.comutwente.nl The reaction can, however, be complicated by side reactions of the highly reactive isocyanate product. mdpi.com

The regeneration of isocyanates from ureas is a challenging process. While thermal decomposition in the gas phase at high temperatures or in the liquid phase at lower temperatures is possible, these methods can be plagued by the formation of precipitates and polymeric substances that can clog equipment. google.com

Reactions with Hydroxyl-Containing Polymers and Cellulose Derivatives

The hydroxyl groups present on the surface of polymers like cellulose and its derivatives make them suitable for modification with isocyanates such as this compound. nih.govresearchgate.net This modification can be used to alter the surface properties of these materials, for instance, to decrease their hydrophilicity. nih.gov

Surface Modification of Cellulose and Nanocellulose

The surface of cellulose and nanocellulose can be functionalized through the reaction of their surface hydroxyl groups with isocyanates. nih.govresearchgate.net This reaction forms a stable urethane (carbamate) bond. researchgate.net The modification of cellulose with 3,5-dimethylphenyl isocyanate has been used to react with the unreacted hydroxyl groups of cellulose monoesters. mdpi.com Similarly, cellulose nanocrystals (CNCs) can be carbamated with 3,5-dimethylphenyl isocyanate to enhance their hydrophobicity. nih.gov

The efficiency of this chemical modification is dependent on factors such as the specific surface area of the cellulosic material and its dispersibility in the reaction solvent. acs.org To facilitate the reaction, catalysts such as dibutyltin dilaurate or amines like triethylamine are often used. nih.govacs.org However, the use of amine catalysts can also promote the self-polymerization of isocyanates as a side reaction. nih.gov

Grafting and Cross-linking Reactions

Isocyanates are utilized for both grafting and cross-linking reactions with cellulose and its derivatives. In grafting, a monofunctional isocyanate like this compound can be attached to the cellulose backbone. nih.gov Diisocyanates, on the other hand, can be used to cross-link cellulose chains or to graft other molecules or polymers onto the cellulose surface. nih.govmdpi.com

Cross-linking of cellulose derivatives with diisocyanates can enhance their mechanical and structural stability. researchgate.net For instance, cellulose 3,5-dimethylphenylcarbamate beads have been cross-linked with diisocyanates to create chiral packing materials for high-performance liquid chromatography (HPLC). researchgate.netgoogle.com The cross-linking alters the superstructure of the cellulose, which can affect its properties. researchgate.net

Impact on Material Properties and Functionalization

The modification of cellulose and its derivatives with this compound and other isocyanates has a significant impact on their material properties. A primary effect is the reduction of hydrophilicity, making the modified material more compatible with nonpolar matrices. nih.gov This improved compatibility is crucial for the development of reinforced polymer composites with enhanced interfacial adhesion. nih.govresearchgate.net

Functionalization with isocyanates can improve the thermal stability of cellulose nanocrystals. acs.org The grafting of isocyanates onto cellulose can also be a step towards further functionalization, for example, by introducing fluorescent labels. glycopedia.eu The altered surface chemistry can improve the processing of cellulose-based materials and their performance in various applications, including as reinforcing agents in composites. nih.gov

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a complex product. These reactions are highly valued for their efficiency and atom economy. researchgate.net Isocyanide-based multicomponent reactions (IMCRs), in particular, have gained significant importance in the synthesis of heterocyclic compounds. sid.irthieme-connect.de

While specific studies detailing the reaction of this compound with isocyanides and acetylenedicarboxylates are not prevalent in the provided search results, the general reactivity of isocyanates in such three-component reactions is well-documented. For instance, the reaction of phenyl isocyanate with various isocyanides and dialkyl acetylenedicarboxylates leads to the formation of highly functionalized 2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole derivatives. sid.irarkat-usa.orgresearchgate.net

The proposed mechanism for this type of reaction involves the initial formation of a zwitterionic intermediate from the reaction of the isocyanide and the dialkyl acetylenedicarboxylate. arkat-usa.orgiau.ir This intermediate is then trapped by the isocyanate, leading to a cyclization that forms the pyrrole ring system. arkat-usa.org It is conceivable that this compound would participate in analogous reactions, yielding pyrrole derivatives with a 3,4-dimethylphenyl substituent on the nitrogen atom. The general scheme for this reaction is presented below.

General Reaction Scheme: Isocyanide + Dialkyl Acetylenedicarboxylate + Isocyanate → Highly Functionalized Pyrrole Derivative sid.irarkat-usa.org

The reaction conditions typically involve refluxing in a solvent like dichloromethane. sid.ir The yields of these reactions are often good to excellent. sid.iriau.ir

Isocyanates are versatile reagents in MCRs for the synthesis of a wide array of heterocyclic compounds. researchgate.netrsc.org The ability of isocyanides to form reactive zwitterionic intermediates with electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD) is a cornerstone of this chemistry. d-nb.info These intermediates can be trapped by various electrophiles, including isocyanates, to generate diverse heterocyclic scaffolds. iau.irresearchgate.net

The use of isocyanates in these reactions allows for the introduction of an N-aryl or N-alkyl substituent, influencing the properties of the final heterocyclic product. While direct examples involving this compound are not explicitly detailed, the established reactivity patterns of other aryl isocyanates suggest its utility in constructing complex molecules such as:

Pyrrole derivatives: As mentioned above, these are common products from the reaction of isocyanides, acetylenic esters, and isocyanates. researchgate.net

Other heterocycles: Depending on the other reactants and reaction conditions, various other heterocyclic systems can be accessed.

The development of novel MCRs continues to be an active area of research, and the inclusion of isocyanates like this compound offers a pathway to new and potentially biologically active molecules. researchgate.netthieme-connect.de

Three-Component Reactions with Isocyanides and Acetylenedicarboxylates

Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates

A significant advancement in C-H functionalization is the rhenium-catalyzed C-H aminocarbonylation of azobenzenes with isocyanates. rsc.orgresearchgate.net This reaction provides an atom-economical route to ortho-azobenzamides from readily available starting materials. rsc.orgresearchgate.net The reaction is catalyzed by decacarbonyldirhenium (Re₂(CO)₁₀) and can be enhanced by the addition of sodium acetate. rsc.orgresearchgate.net

While the provided research primarily focuses on other aryl isocyanates, the methodology is presented as general. The reaction of various azobenzenes with a range of aryl and alkyl isocyanates has been successfully demonstrated. researchgate.net For instance, the reaction of azobenzene with p-bromophenyl isocyanate yields the corresponding ortho-amidated product. researchgate.net It is highly probable that this compound would serve as a competent coupling partner in this transformation.

Key Features of the Reaction:

Catalyst: Re₂(CO)₁₀ rsc.org

Additive: NaOAc (enhances efficiency) rsc.orgresearchgate.net

Regioselectivity: The reaction is highly regioselective for the ortho C-H bond of the azobenzene. researchgate.net

Scope: The reaction tolerates a variety of functional groups on both the azobenzene and the isocyanate. researchgate.netnih.gov

The proposed mechanism involves the formation of a rhenacycle intermediate through C-H activation of the azobenzene. researchgate.net Subsequent insertion of the isocyanate and reductive elimination yields the final product and regenerates the active catalyst.

Rearrangement Reactions of Isocyanates and Related Compounds

Isocyanates and their related thio- and imidoyl-analogs are known to undergo various rearrangement reactions. acs.orgnih.govacs.org These transformations are of significant interest from both a synthetic and a theoretical perspective. acs.org

Computational studies have investigated the rearrangement of acyl, thioacyl, and imidoyl (thio)cyanates to their corresponding iso(thio)cyanate isomers. acs.orgnih.govacs.org These rearrangements are crucial in understanding the product distributions in reactions where these species are potential intermediates. acs.org

The general transformation can be represented as: RC(X)-YCN ⇌ RC(X)-NCY (where X, Y = O, S, NR') acs.orgnih.gov

The activation barriers for these rearrangements have been calculated using density functional theory (DFT). nih.govacs.org For example, the barriers for the rearrangement of acyl thiocyanates (RCO-SCN) to acyl isothiocyanates (RCO-NCS) are in the range of 30-31 kcal/mol. nih.govacs.org In contrast, thioacyl thiocyanate derivatives have lower barriers (20-30 kcal/mol) for rearrangement to the more stable isothiocyanates. nih.govacs.org

Acyl cyanates (R-CO-OCN) are predicted to be potentially isolable, with rearrangement barriers to isocyanates (RCO-NCO) as high as 40 kcal/mol. acs.orgnih.govacs.org These rearrangements typically proceed through a mechanism involving the highest occupied molecular orbital (HOMO) of the (thio)cyanate anion and the lowest unoccupied molecular orbital (LUMO) of the acyl cation. acs.orgnih.gov

Another important class of rearrangements involves intramolecular 1,3-shifts of groups attached to the (thio)acyl moiety. acs.orgnih.govresearchgate.net These reactions, such as the acyl isothiocyanate-thioacyl isocyanate rearrangement, proceed through four-membered cyclic, zwitterionic transition states. acs.orgnih.govresearchgate.net These transition states are stabilized by lone pair-LUMO interactions between the migrating group and the adjacent iso(thio)cyanate functionality. acs.orgnih.govresearchgate.net

The general scheme for these combined rearrangements is: RCX–YCN ⇌ RCX–NCY ⇌ RCY–NCX ⇌ RCY–XCN (X and Y = O, S, NR′) acs.orgnih.gov

Computational studies, often employing methods like B3LYP/6-311+G(d,p), have been instrumental in elucidating the transition state geometries and activation energies for these processes. nih.govresearchgate.net For example, the transition state for the 1,3-shift of the SCN group in benzoyl thiocyanate has been calculated. acs.org The migratory aptitude of different groups in these rearrangements has also been investigated. researchgate.net

These theoretical investigations provide a fundamental understanding of the factors controlling the reactivity and stability of isocyanates and their derivatives, which is essential for designing and controlling synthetic transformations involving these versatile compounds.

Polymerization Studies of 3,4-dimethylphenyl Isocyanate

Anionic Polymerization of Aromatic Isocyanates

Anionic polymerization is a principal method for synthesizing polyisocyanates. nih.gov This technique can proceed through a living mechanism, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. springernature.com However, the process is often complicated by side reactions, which require careful control of reaction conditions and the selection of appropriate initiators and catalysts. mdpi.comnih.gov

Living anionic polymerization represents a powerful technique for the controlled synthesis of polyisocyanates. mdpi.com In a living polymerization, the propagating chain ends remain active, with termination and chain transfer reactions being largely absent. This allows for the synthesis of polymers with predictable molecular weights, low dispersity (narrow molecular weight distribution), and the ability to form block copolymers. nih.govsemanticscholar.org

Achieving a true living polymerization of isocyanates has been challenging due to competing side reactions. nih.gov The development of specific initiator systems and the use of additives have been crucial in overcoming these challenges. For instance, the use of sodium benzanilide (Na-BA) as an initiator has shown success in controlling the polymerization of n-hexyl isocyanate, providing polymers with high yields and unprecedented control over molecular weight and distribution by combining a slow initiation rate with a chain-end protection function. springernature.com Similarly, systems using sodium naphthalenide in combination with additives like sodium tetraphenylborate (NaBPh₄) have been found to stabilize the growing polymer chain end, preventing the back-biting reactions that lead to side products. oup.com This stabilization is achieved through a common-ion effect and the steric bulk of the tetraphenylboron anion, which forms a tight ion pair with the amidate anion of the growing chain. oup.com

The choice of initiator and catalyst is paramount in the anionic polymerization of isocyanates, as it profoundly affects the polymerization kinetics, the resulting polymer's molecular weight, and its microstructure (specifically, its helicity). mdpi.comspringernature.com A variety of initiators have been investigated, including alkali metal alkyls, amides, and organotitanium(IV) compounds. nih.govmdpi.com

In a notable study on the asymmetric anionic polymerization of several aromatic isocyanates, including 3,4-dimethylphenyl isocyanate, chiral anionic initiators were employed. springernature.com Specifically, the lithium salt of (+)-1-(2-pyrrolidinylmethyl)pyrrolidine was used to initiate the polymerization. The results demonstrated that this compound could be successfully polymerized to yield a soluble polymer. springernature.com The use of such a chiral initiator directly influences the microstructure by inducing a preferred helical sense in the polymer chain. springernature.com

Organotitanium(IV) catalysts have also been developed for the controlled polymerization of isocyanates, offering a method to suppress unwanted side reactions. mdpi.com These catalysts can mediate a living coordination polymerization, providing another route to well-defined polyisocyanates. researchgate.net

| Monomer | Initiator | Yield (%) | Molecular Weight (Mn) | Specific Rotation [α]D | Polymer Structure |

|---|---|---|---|---|---|

| This compound | Li-salt of (+)-1-(2-pyrrolidinylmethyl)pyrrolidine | 68 | 15300 | +10.4° | Soluble, Optically Active |

A key feature of polyisocyanate synthesis is the ability to control the polymer's stereochemistry, specifically its helical conformation. Polyisocyanates form rigid, helical structures due to steric hindrance between the side chains and the carbonyl groups of the polymer backbone. mdpi.com In the absence of any chiral influence, the polymer chain exists as a racemic mixture of right-handed (P-helix) and left-handed (M-helix) helical segments.

Stereoselectivity can be achieved through chiral induction, where a chiral influence biases the formation towards one helical sense. mdpi.com This can be accomplished by using a chiral initiator, as demonstrated in the polymerization of this compound. springernature.com When a chiral initiator like the lithium salt of (+)-1-(2-pyrrolidinylmethyl)pyrrolidine is used, the chiral residue attaches to the end of the polymer chain. springernature.com This single chiral center is sufficient to induce a prevailing helicity (either right- or left-handed) throughout the polymer chain, resulting in a polymer that is optically active. mdpi.comspringernature.com The optical rotation of the resulting poly(this compound) is a direct consequence of this induced helical structure. springernature.com This phenomenon is sometimes referred to as the "sergeants and soldiers" principle, where a small number of chiral units (the sergeants) dictate the stereochemistry of a large number of achiral monomer units (the soldiers).

A major challenge in the anionic polymerization of isocyanates is the presence of side reactions that compete with the desired linear polymerization. The two most significant side reactions are cyclotrimerization and depolymerization. mdpi.comnih.gov

Cyclotrimerization is a thermodynamically favored process where the propagating anionic chain end "back-bites" to attack the polymer backbone, leading to the formation of a highly stable, six-membered cyclic trimer known as an isocyanurate. mdpi.commdpi.com This reaction acts as a chain termination step, making it difficult to achieve high molecular weights and a controlled polymer structure. nih.gov

Depolymerization is a reversible process where the polymer chain reverts to monomer units at the active chain end. mdpi.com This process is particularly prevalent in the polymerization of aromatic isocyanates and competes directly with the propagation process, thereby affecting the final polymer yield and molecular weight control. mdpi.com

Several strategies have been developed to suppress these side reactions:

Low Temperatures: Conducting the polymerization at very low temperatures (e.g., -98 °C) significantly reduces the rate of both cyclotrimerization and depolymerization, favoring the desired linear propagation. mdpi.comsemanticscholar.org

Catalyst/Initiator Choice: Certain catalyst systems, such as the organotitanium(IV) catalysts developed by Novak and coworkers, have proven effective at restraining cyclotrimerization by coordinating with the polyisocyanate chain. mdpi.commdpi.com

Use of Additives: As mentioned previously, additives like NaBPh₄ can stabilize the propagating chain end, making it less susceptible to back-biting and subsequent cyclotrimerization. oup.com

Monomer Concentration: The rate of depolymerization can be suppressed by maintaining a high monomer concentration, which favors the forward polymerization reaction. researchgate.net

Stereoselectivity in Polymerization and Chiral Induction

Applications of Poly(this compound) in Advanced Polymeric Materials

The unique, rigid helical structure of polyisocyanates, combined with the ability to introduce chirality, makes them promising candidates for advanced materials, particularly in the field of chiral separations.

The ability to synthesize optically active poly(this compound) with a defined helical structure makes it a potential candidate for use as a chiral selector in high-performance liquid chromatography (HPLC). springernature.com Chiral Stationary Phases (CSPs) are the key components in chromatographic columns that enable the separation of enantiomers (mirror-image isomers) of a racemic compound. Helical polymers are effective as CSPs because their chiral grooves and cavities can interact differently with the two enantiomers of an analyte, leading to different retention times and thus, separation.

The general approach for creating such a CSP involves coating or immobilizing the chiral polymer onto a solid support, typically porous silica gel. mdpi.com While the synthesis of optically active poly(this compound) has been successfully demonstrated, much of the extensive research and commercial development in polysaccharide-based CSPs has focused on its isomer, 3,5-dimethylphenyl isocyanate. springernature.com Derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) are among the most powerful and widely used CSPs for the resolution of a broad range of racemic compounds. The established success of this isomeric structure highlights the potential of substituted polyphenylisocyanates in chiral recognition technologies.

Exploration in Peptide Mimicry and Bio-inspired Polymers

The structural rigidity and helical conformation of polyisocyanates make them compelling candidates for the development of bio-inspired materials, particularly as mimics of natural peptides. acs.org Polyisocyanates possess a repeating amide backbone, which is structurally analogous to that of polypeptides. acs.org This similarity has spurred research into their potential to replicate the functions of biological macromolecules, such as α-helical peptides, which play critical roles in processes like ion transport and immune response. researchgate.net

The synthesis of polyisocyanates with controlled molecular weights and narrow dispersity is achievable through living anionic polymerization techniques. acs.orgresearchgate.net This level of control allows for the creation of well-defined polymer architectures, which is crucial for mimicking the precise structures of biological molecules. researchgate.net While specific studies focusing exclusively on the polymerization of this compound for peptide mimicry are not extensively detailed in available literature, the general principles established for other polyisocyanates provide a strong framework for its potential in this area. The variety of available isocyanate monomers is a key advantage, allowing for the tuning of polymer functionality to achieve desired properties for peptide-mimicking applications. acs.org

Researchers have successfully synthesized functional chiral polyisocyanates that have applications in chiral separation and catalysis, demonstrating the versatility of these polymers in creating materials with sophisticated, biologically relevant properties. researchgate.net The development of alternating polyisocyanate copolymers has been shown to mimic the amphiphilic conformation of α-helical peptides, which is essential for their biological functions. researchgate.net Given that this compound is an aromatic isocyanate, its incorporation into copolymers could be explored to modulate the electronic and steric properties of the resulting polymer, potentially influencing its helical structure and function as a peptide mimic.

Table 1: Comparison of Structural Features - Polypeptides vs. Polyisocyanates

| Feature | Natural Polypeptides | Synthetic Polyisocyanates |

|---|---|---|

| Backbone | Repeating amide units (-NH-CHR-CO-) | Repeating N-substituted amide units (-NR-CO-) |

| Secondary Structure | Commonly form α-helices and β-sheets | Form stable helical structures (e.g., 8/3 helix) |

| Monomer Diversity | 20 common amino acids | Wide variety of isocyanate monomers available |

| Synthesis | Ribosomal biosynthesis | Controlled chemical polymerization (e.g., anionic) |

Other Advanced Material Applications (e.g., coatings, adhesives, elastomers)

Isocyanates are fundamental building blocks in the polymer industry, renowned for their role in producing high-performance polyurethane materials used in coatings, adhesives, sealants, and elastomers (CASE). borsodchem.compflaumer.com The high reactivity of the isocyanate group (-NCO) with nucleophiles like alcohols and amines allows for the formation of durable polymeric networks. pflaumer.com These materials are valued for their exceptional abrasion resistance, chemical durability, and mechanical strength. pflaumer.com

Aromatic isocyanates, a class to which this compound belongs, are known for their fast-reacting nature. pflaumer.com This characteristic makes them suitable for industrial applications where rapid curing is advantageous, such as in adhesives and certain types of coatings. pflaumer.com While major commodity aromatic isocyanates like Toluene Diisocyanate (TDI) and Diphenylmethane Diisocyanate (MDI) dominate the market, specialized isocyanates are used to impart specific properties to the final product. borsodchem.commdpi.com For instance, the dimethylphenyl substitution pattern in this compound would be expected to influence the polymer's properties, such as its thermal stability, solubility, and mechanical characteristics, compared to polymers made from unsubstituted or differently substituted aromatic isocyanates.

In the field of advanced coatings, polyurethanes offer a versatile platform that can be tailored for pot life, cure speed, and final film properties like hardness and gloss retention. pflaumer.com Isocyanates are crucial as crosslinkers and curing agents in these systems. pflaumer.com Similarly, polyurethane-based adhesives are widely employed in the construction and automotive sectors due to their strong bonding capabilities. Elastomers formulated from isocyanates can achieve a high degree of flexibility and toughness, making them suitable for applications like polyurea spray systems. pflaumer.com Although specific formulation data for this compound in these applications is not prominent, its chemical nature suggests it could serve as a valuable monomer or co-monomer in creating specialized polymers within the CASE sector.

Table 2: General Properties of Isocyanate Classes for Material Applications

| Isocyanate Class | Key Characteristics | Typical Applications |

|---|---|---|

| Aromatic | Fast-reacting, high strength, lower UV stability | Industrial flooring, adhesives, moisture-cured systems, foams pflaumer.com |

| Aliphatic | Slower-reacting, high UV and color stability | Automotive clearcoats, exterior topcoats, weather-resistant coatings pflaumer.com |

Biological Activities and Toxicological Mechanisms of Isocyanates Relevant to 3,4-dimethylphenyl Isocyanate

Immunological Mechanisms of Isocyanate Toxicity

The immunological effects of isocyanates are central to the development of occupational diseases, particularly those affecting the respiratory system. These mechanisms involve both respiratory and dermal sensitization, leading to the formation of antibodies and a subsequent immune response.

Inhalation of isocyanates is a primary route of occupational exposure and a major cause of occupational asthma. hseni.gov.ukcdc.govca.govnih.govnih.gov Respiratory sensitization can occur after a single high-level exposure or repeated lower-level exposures. hseni.gov.uk Once an individual is sensitized, even minute subsequent exposures can trigger severe asthmatic reactions. hseni.gov.ukcdc.govca.gov These reactions can manifest as chest tightness, persistent coughing, wheezing, and shortness of breath. hseni.gov.uk The symptoms may appear immediately after exposure or be delayed by several hours. hseni.gov.uk

The underlying mechanism of isocyanate-induced asthma is believed to be an immunological response. nih.govnih.govresearchgate.net The inhaled isocyanate acts as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. nih.gov In the respiratory tract, isocyanates can bind to endogenous proteins, forming neoantigens that are recognized as foreign by the immune system. researchgate.net This triggers an inflammatory cascade involving immune cells like CD4+ and CD8+ T cells, leading to airway inflammation and hyperresponsiveness characteristic of asthma. researchgate.netnumberanalytics.com

Table 1: Key Features of Isocyanate-Induced Respiratory Sensitization

| Feature | Description |

| Causative Agents | Volatile isocyanates such as TDI, MDI, and HDI are common culprits. hseni.gov.uk |

| Sensitization Period | Can range from weeks to years of exposure. hseni.gov.uk |

| Symptoms | Wheezing, coughing, shortness of breath, chest tightness. hseni.gov.uknumberanalytics.com |

| Reaction Onset | Can be immediate or delayed. hseni.gov.ukamericanchemistry.com |

| Underlying Mechanism | Immune-mediated response to isocyanate-protein conjugates. nih.govresearchgate.netnumberanalytics.com |

Skin contact is another significant route of isocyanate exposure that can lead to sensitization and systemic health effects. saif.comdermnetnz.orgnih.govnih.gov Dermal exposure can cause both irritant contact dermatitis and allergic contact dermatitis. hseni.gov.ukdermnetnz.org More critically, skin exposure can induce systemic sensitization, which may then lead to respiratory symptoms upon subsequent inhalation of the isocyanate. dermnetnz.orgnih.govnih.gov Animal studies have demonstrated that dermal application of isocyanates can lead to the development of asthma-like responses upon later inhalation challenge. nih.govatsjournals.org This suggests that the skin can be an initial site of sensitization, with systemic consequences. The exact mechanisms are still being elucidated but are thought to involve the migration of sensitized immune cells from the skin to other parts of the body. nih.gov

The formation of isocyanate-protein conjugates is a critical step in the immunological response to these compounds. nih.govresearchgate.net When isocyanates enter the body, they readily react with proteins, particularly with amino groups on amino acid residues like lysine. nih.govresearchgate.net This process, known as carbamylation, creates novel antigens. researchgate.netnih.govresearchgate.net

The immune system can then produce specific antibodies, such as Immunoglobulin E (IgE) and Immunoglobulin G (IgG), against these isocyanate-protein conjugates. nih.govresearchgate.net The presence of specific IgE antibodies is strongly associated with IgE-mediated sensitization and allergic reactions, including occupational asthma. nih.govnih.gov Studies have shown that workers with positive inhalation challenge tests for isocyanates have significantly higher levels of IgG antibodies against isocyanate-human serum albumin (HSA) conjugates. nih.gov The specificity of these antibodies indicates that the immune system recognizes the unique structures formed by the coupling of isocyanates to host proteins. nih.gov

Dermal Sensitization Pathways and their Contribution to Systemic Effects

Cellular and Molecular Mechanisms of Isocyanate-Induced Toxicity

Beyond the immunological responses, isocyanates exert direct toxic effects at the cellular and molecular levels. These mechanisms contribute significantly to the pathology observed in exposed individuals.

Carbamylation is a non-enzymatic post-translational modification where isocyanic acid or its derivatives react with free amino groups of proteins. nih.govresearchgate.netresearchgate.net This reaction alters the structure and function of the affected proteins. nih.govresearchgate.netresearchgate.net The addition of a carbamoyl group can neutralize a positive charge on a protein, leading to conformational changes that can impair or completely abolish its biological activity. researchgate.net This modification has been linked to protein aging and the development of chronic diseases. researchgate.netpnas.org In the context of isocyanate exposure, the carbamylation of critical proteins in the respiratory tract and other tissues can lead to cellular dysfunction and contribute to the observed toxicity. nih.gov

Table 2: Consequences of Protein Carbamylation by Isocyanates

| Consequence | Description |

| Structural Alteration | Changes in protein conformation due to the addition of a carbamoyl group. researchgate.net |

| Functional Impairment | Partial or complete loss of the protein's biological activity. nih.govresearchgate.net |

| Cellular Dysfunction | Disruption of normal cellular processes due to modified proteins. pnas.org |

| Induction of Immune Response | Formation of neoantigens that trigger antibody production. nih.govresearchgate.net |

Isocyanates are potent irritants to the respiratory tract. hseni.gov.ukcdc.govoccupational-hygiene.co.uk Acute high-level exposure can cause chemical bronchitis, pneumonitis, and pulmonary edema. nih.gov Chronic exposure, even at lower levels, can lead to a progressive decline in lung function, characterized by a decrease in forced expiratory volume in one second (FEV1). oup.comtandfonline.comersnet.org This decline can occur in both asthmatic and non-asthmatic individuals exposed to isocyanates. ersnet.org

The cellular mechanisms behind these effects include direct cytotoxicity to lung epithelial cells, leading to a compromised lung barrier. numberanalytics.com Isocyanate exposure can also induce oxidative stress, further contributing to tissue damage. numberanalytics.com In some cases, chronic exposure can lead to the development of hypersensitivity pneumonitis, a more severe and often irreversible lung disease characterized by inflammation of the alveoli. cdc.govca.govnih.gov Long-term studies of workers exposed to isocyanates have shown lower values of vital capacity (VC), suggesting the potential for developing fibrosis. oup.com

Irritant Effects on Mucous Membranes and Skin

Isocyanates as a chemical class, to which 3,4-Dimethylphenyl isocyanate belongs, are recognized as potent irritants. cdc.govchemscape.com Direct contact with these compounds can provoke significant inflammation of the skin. cdc.gov The irritant effects extend to the mucous membranes of the eyes, as well as the gastrointestinal and respiratory tracts. cdc.govosha.govnsw.gov.au